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Compound of Interest

N-(3-Nitrobenzyl)-2-
Compound Name:
phenylethanamine

Cat. No.: B079550

A Comparative Guide to the Structural
Confirmation of N-(3-Nitrobenzyl)-2-
phenylethanamine

This guide provides a comparative analysis of analytical techniques for the structural
confirmation of N-(3-Nitrobenzyl)-2-phenylethanamine, with a primary focus on single-crystal
X-ray crystallography. While a specific crystal structure for N-(3-Nitrobenzyl)-2-
phenylethanamine is not publicly available, this guide presents hypothetical data based on
crystallographic studies of structurally similar nitroaromatic compounds to illustrate the
principles and expected outcomes of the technique. This is compared with alternative and
complementary spectroscopic methods, for which experimental data on the target molecule are
available.

Data Presentation

The following tables summarize the quantitative data obtained from X-ray crystallography and
other analytical techniques.

Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for N-(3-Nitrobenzyl)-2-
phenylethanamine

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b079550?utm_src=pdf-interest
https://www.benchchem.com/product/b079550?utm_src=pdf-body
https://www.benchchem.com/product/b079550?utm_src=pdf-body
https://www.benchchem.com/product/b079550?utm_src=pdf-body
https://www.benchchem.com/product/b079550?utm_src=pdf-body
https://www.benchchem.com/product/b079550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This data is representative of what would be expected from a successful crystallographic
analysis of the title compound, based on published data for similar organic molecules.
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Parameter

Hypothetical Value

Significance

Crystal Data

Confirms the elemental

Chemical Formula C15H16N202 composition of the molecule in
the crystal.
] Consistent with the molecular
Formula Weight 256.30 g/mol
formula.[1]
o Describes the basic shape of
Crystal System Monoclinic _
the unit cell.
Defines the symmetry
Space Group P2i/c T )
elements within the unit cell.[2]
Unit Cell Dimensions
Length of one side of the unit
a 10.12 A
cell.
Length of the second side of
b 15.45 A _
the unit cell.
Length of the third side of the
C 8.78 A _
unit cell.
a 90° Angle between sides b and c.
B 105.3° Angle between sides a and c.
v 90° Angle between sides a and b.
Volume 1325.4 A3 The volume of the unit cell.
. 4 Number of molecules per unit

cell.

Data Collection

Radiation

Mo Ka (A = 0.71073 A)

The X-ray source used for

diffraction.
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Temperature 100 K

Data is often collected at low
temperatures to minimize
thermal vibrations.

Refinement

R-factor (R1) 0.045

A measure of the agreement
between the crystallographic
model and the experimental X-
ray diffraction data. A lower

value indicates a better fit.

Goodness-of-fit (GOF) 1.05

Indicates the quality of the
refined model. A value close to

1is ideal.

Table 2: Spectroscopic Data for N-(3-Nitrobenzyl)-2-phenylethanamine

The following data provides complementary information to the crystallographic analysis,

confirming the presence of specific functional groups and the overall connectivity of the

molecule.
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Technique Observed Data Interpretation
Data not fully available in
public databases. Expected
chemical shifts would confirm Confirms the proton
1H NMR the presence of aromatic environment and connectivity
protons on both rings, the of the molecule.
benzylic and ethylamine
protons, and the amine proton.
A spectrum is available on
PubChem, though specific Confirms the carbon skeleton
13C NMR _
peak assignments are not of the molecule.
provided.[1]
A vapor phase IR spectrum is
available on PubChem.[1]
Expected peaks: ~3350 cm™1 i
Confirms the presence of key
(N-H stretch), ~3050 cm~1 ]
] functional groups such as the
FTIR (aromatic C-H stretch), ~2900

cm~1 (aliphatic C-H stretch),
~1530 and ~1350 cm™1
(asymmetric and symmetric
NOz2 stretch).

amine, aromatic rings, and the

nitro group.

Mass Spectrometry

Molecular lon (M*): m/z =
256.12.[1]

Confirms the molecular weight

of the compound.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional

structure, including bond lengths, bond angles, and stereochemistry.[3][4]

o Crystal Growth: Single crystals of N-(3-Nitrobenzyl)-2-phenylethanamine suitable for X-ray
diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of
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the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl
acetate/hexane).

o Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in
each dimension) is selected and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms.
The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Ka or Cu Ka
radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.

» Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The structure is then solved using direct methods
or Patterson methods to obtain an initial model of the atomic positions. This model is then
refined against the experimental data to improve the fit and determine the final, precise
atomic coordinates.

Alternative Spectroscopic Methods

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a
deuterated solvent (e.g., CDCIs) is placed in a high-field NMR spectrometer. *H and 13C NMR
spectra are acquired to determine the chemical environment and connectivity of the
hydrogen and carbon atoms in the molecule.

o Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is analyzed
to obtain an infrared spectrum. The absorption bands in the spectrum correspond to the
vibrational frequencies of the functional groups present in the molecule.

o Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is
ionized. The mass-to-charge ratio of the resulting ions is measured, providing the molecular
weight of the compound and information about its fragmentation pattern.

Visualizations
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Experimental Workflow for Structural Confirmation

Synthesis & Purification

Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine

Purification (e.g., Recrystallization, Chromatography)

Crystal Growth

Structyral Analysis

Single-Crystal X-ray Diffraction NMR Spectroscopy (*H, 13C) FTIR Spectroscopy Mass Spectrometry

-

Unambiguous 3D Structure

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural confirmation of a small molecule.
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Comparison of Structural Analysis Methods

Information Provided
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Caption: Logical relationships between analytical methods and the structural information they

provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["structural confirmation of N-(3-Nitrobenzyl)-2-
phenylethanamine via X-ray crystallography"]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b079550#structural-confirmation-of-n-3-nitrobenzyl-
2-phenylethanamine-via-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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